ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate
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Overview
Description
Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters.
Coupling of the furan and pyridazinone units: This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the benzoate ester: This can be done through esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone moiety can produce dihydropyridazines.
Scientific Research Applications
Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring and an ester group but lacks the pyridazinone and sulfamoyl moieties.
Ethyl 4-(dimethylamino)benzoate: This compound features a benzoate ester but has a dimethylamino group instead of the furan and pyridazinone units.
Uniqueness
Ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of a furan ring, a pyridazinone moiety, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
ethyl 4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-27-19(24)14-5-7-15(8-6-14)29(25,26)20-11-12-22-18(23)10-9-16(21-22)17-4-3-13-28-17/h3-10,13,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELXPPMTSZRRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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